Eda-DA (tfa)
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Overview
Description
Eda-DA (tfa) is a compound known as an N-terminal labeled dipeptide probe. It is primarily used for labeling peptidoglycan in bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eda-DA (tfa) is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a dipeptide structure. The synthesis typically involves the following steps:
Formation of the dipeptide: The dipeptide is synthesized by coupling two amino acids, such as ethynyl-D-alanine and D-alanine.
Incorporation of the alkyne group: The alkyne group is introduced into the dipeptide structure through a reaction with an appropriate alkyne-containing reagent.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity
Industrial Production Methods
Industrial production of Eda-DA (tfa) follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to produce the dipeptide with the alkyne group.
Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Eda-DA (tfa) undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the reaction of the alkyne group in Eda-DA (tfa) with an azide group to form a triazole ring
Labeling reactions: Eda-DA (tfa) is used to label peptidoglycan in bacteria through its alkyne group, which reacts with azide-modified fluorescent dyes.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: These reagents are commonly used in CuAAC reactions to catalyze the formation of the triazole ring.
Fluorescent dyes: Azide-modified fluorescent dyes, such as Alexa Fluor 488, are used in labeling reactions.
Major Products Formed
Triazole derivatives: The primary product formed from CuAAC reactions involving Eda-DA (tfa) is a triazole derivative.
Labeled peptidoglycan: In labeling reactions, the major product is peptidoglycan labeled with a fluorescent dye.
Scientific Research Applications
Eda-DA (tfa) has a wide range of scientific research applications, including:
Chemistry: It is used in click chemistry reactions to study and modify various chemical structures.
Biology: Eda-DA (tfa) is employed to label peptidoglycan in bacteria, allowing researchers to study bacterial cell walls and their dynamics.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents targeting bacterial infections.
Industry: Eda-DA (tfa) is utilized in the production of labeled compounds for various industrial applications .
Mechanism of Action
Eda-DA (tfa) exerts its effects through the following mechanism:
Incorporation into peptidoglycan: The compound is incorporated into the peptidoglycan of bacteria through the action of the enzyme MurF in the cytoplasmic pathway.
Click chemistry reaction: The alkyne group in Eda-DA (tfa) reacts with azide-modified molecules through CuAAC, enabling selective labeling of peptidoglycan
Comparison with Similar Compounds
Eda-DA (tfa) is unique due to its specific structure and labeling capabilities. Similar compounds include:
Ethynyl-D-alanine: A component of Eda-DA (tfa) that also contains an alkyne group.
D-alanine: Another component of Eda-DA (tfa) that is commonly found in bacterial cell walls.
Other dipeptide probes: Various dipeptide probes with different labeling groups are used for similar applications .
Eda-DA (tfa) stands out due to its high specificity and efficiency in labeling peptidoglycan, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H13F3N2O5 |
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Molecular Weight |
298.22 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N2O3.C2HF3O2/c1-3-4-6(9)7(11)10-5(2)8(12)13;3-2(4,5)1(6)7/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m1./s1 |
InChI Key |
BRIXKPONTJDKNO-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC#C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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